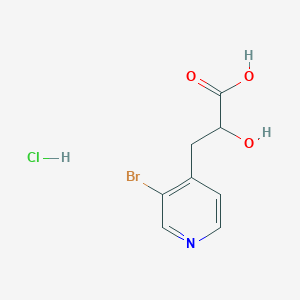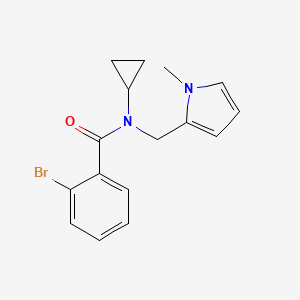
(2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Aminophenyl)(4-chlorophenyl)methanone” is a related compound with the CAS Number: 2894-51-1 . It’s an important organic intermediate, non-carcinogenic, and can be used to synthesize various agents such as anti-inflammatory agents, insecticides, antibacterial agents, herbicides, antirheumatic agents, heat-sensitive recording materials, anti-cancer drugs, etc .
Applications De Recherche Scientifique
Novel Synthesis and Characterization
Researchers have been focusing on the synthesis and characterization of novel compounds with potential applications in various fields such as organic electronics, pharmaceuticals, and materials science. For example, studies have demonstrated the synthesis of new compounds through reactions involving similar aromatic and chlorophenyl components, which are characterized by techniques like NMR, IR, and X-ray diffraction to determine their structure and properties (Quiroga et al., 1999).
Pharmacological Activities
There is significant interest in synthesizing compounds for pharmacological evaluation, especially those with potential CNS depressant activity. Compounds synthesized from similar amines and chlorophenyl groups have been screened for their central nervous system (CNS) depressant properties, highlighting the potential of such chemical structures in drug discovery (Bhattacharjee et al., 2011).
Chemical Reactions and Mechanisms
Research into the chemical reactions and mechanisms involving aminophenyl and chlorophenyl groups has led to the development of new synthetic routes and intermediates for producing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. This includes the formation of Schiff bases and the exploration of N-formylation reactions to create diverse organic molecules (Mohebat et al., 2015).
Material Science and Engineering
The synthesis and study of compounds with aminophenyl and chlorophenyl components extend to material science, where they are used to create novel polymers and materials with unique properties, such as high thermal stability and solubility in organic solvents. These materials are explored for applications in coatings, films, and advanced composite materials (Imai et al., 1984).
Methodological Advances
There's ongoing research into developing new methodologies for the synthesis of complex organic molecules, including those involving aminophenyl and chlorophenyl moieties. Advances in this area include novel catalytic processes and reagent developments, aimed at improving the efficiency and selectivity of synthetic routes for the preparation of intermediates and final compounds (Joseph et al., 2013).
Propriétés
IUPAC Name |
1-[(2-aminobenzoyl)amino]-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAJDYGHPKGWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2806460.png)


![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide](/img/structure/B2806466.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)

![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)
